1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 6-chloro-3-fluoropyridine-2-carbonyl group and a 2,4-dimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-3-fluoropyridine-2-carbonyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-chloro-3-fluoropyridine, is reacted with a carbonylating agent to introduce the carbonyl group at the 2-position.
Sulfonylation of Piperazine: Piperazine is sulfonylated using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The pyridine derivative is then coupled with the sulfonylated piperazine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives.
Reduction Products: Alcohol derivatives.
Oxidation Products: Carboxylic acid derivatives.
Hydrolysis Products: Corresponding sulfonic acids and amines.
Scientific Research Applications
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interaction of sulfonylated piperazines with biological targets such as enzymes and receptors.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(6-chloro-3-fluoropyridine-2-carbonyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-3-fluoropyridine-2-carbonyl)piperazine: Lacks the sulfonyl group, which may affect its biological activity and solubility.
4-(2,4-Dimethylbenzenesulfonyl)piperazine: Lacks the pyridine carbonyl group, which may influence its reactivity and interaction with biological targets.
Uniqueness
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both the pyridine carbonyl and the sulfonyl groups, which can confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound versatile for various research applications.
Properties
IUPAC Name |
(6-chloro-3-fluoropyridin-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c1-12-3-5-15(13(2)11-12)27(25,26)23-9-7-22(8-10-23)18(24)17-14(20)4-6-16(19)21-17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPPVRZQDHBWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.